4-(4-Chloro-phenyl)-2-imidazol-1-yl-6-trifluoromethyl-pyrimidine
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Overview
Description
PMID25435285-Compound-38 is a small molecular drug developed by F. Hoffmann-La Roche AG. It is known for its antagonistic activity against metabotropic glutamate receptor 2 (mGluR2), which is a G-protein coupled receptor for glutamate . This compound has shown potential in various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders .
Preparation Methods
The synthesis of PMID25435285-Compound-38 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these synthetic routes to achieve scalability and cost-effectiveness .
Chemical Reactions Analysis
PMID25435285-Compound-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25435285-Compound-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptor 2.
Biology: It helps in understanding the role of metabotropic glutamate receptor 2 in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 2
Mechanism of Action
PMID25435285-Compound-38 exerts its effects by binding to metabotropic glutamate receptor 2 and inhibiting its activity. This leads to a decrease in the signaling pathways mediated by this receptor, which can result in the suppression of neurotransmission and modulation of synaptic plasticity. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of downstream effectors .
Comparison with Similar Compounds
PMID25435285-Compound-38 is unique in its high affinity and selectivity for metabotropic glutamate receptor 2. Similar compounds include:
LY354740: Another metabotropic glutamate receptor 2 antagonist with similar therapeutic applications.
ADX71149: A compound with similar binding properties but different pharmacokinetic profiles.
These compounds share similar mechanisms of action but differ in their pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C14H8ClF3N4 |
---|---|
Molecular Weight |
324.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-imidazol-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H8ClF3N4/c15-10-3-1-9(2-4-10)11-7-12(14(16,17)18)21-13(20-11)22-6-5-19-8-22/h1-8H |
InChI Key |
LXVWPYFCJFOEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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